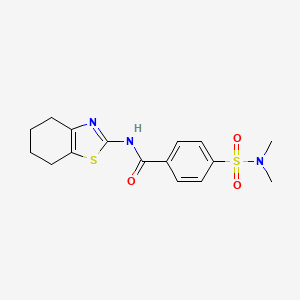

4-(dimethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

4-(Dimethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a dimethylsulfamoyl group and a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl moiety. The dimethylsulfamoyl group (-SO₂N(CH₃)₂) contributes to its polar character, while the tetrahydrobenzothiazole ring provides a bicyclic scaffold that may influence biological interactions.

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c1-19(2)24(21,22)12-9-7-11(8-10-12)15(20)18-16-17-13-5-3-4-6-14(13)23-16/h7-10H,3-6H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTODEUWKITZZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.

Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced by reacting the benzamide intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Formation of the Tetrahydrobenzothiazolyl Moiety: The tetrahydrobenzothiazolyl moiety can be synthesized separately and then coupled with the benzamide intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 4-(dimethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial properties. For example:

- Inhibition of bacterial growth : Compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain benzamide derivatives displayed minimum inhibitory concentrations (MIC) as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Staphylococcus aureus |

| N22 | 2.60 | Klebsiella pneumoniae |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that certain derivatives possess significant cytotoxic effects against human colorectal carcinoma cell lines:

- Cytotoxicity assays : Compounds were tested using the Sulforhodamine B (SRB) assay, revealing IC50 values indicating potent activity against cancer cells.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated as well:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfamoyl Derivatives

4-(Dipropylsulfamoyl)-N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Benzamide

- Molecular Formula : C₂₀H₂₇N₃O₃S₂

- Molecular Weight : 421.57

- Key Differences : Replaces dimethylsulfamoyl with dipropylsulfamoyl (-SO₂N(C₃H₇)₂).

- This substitution may also affect binding affinity in biological systems due to steric or electronic effects .

Edoxaban (Non-Analogous Pharmacological Agent)

- Molecular Formula : C₂₄H₃₀ClN₇O₄S₃

- Molecular Weight : 548.19

- Key Similarities : Shares a tetrahydrothiazolo ring and dimethylcarbamoyl group (-CON(CH₃)₂).

- Implications: Edoxaban, a known anticoagulant, demonstrates the pharmacological relevance of tetrahydro-heterocyclic scaffolds paired with polar substituents.

Benzamide Derivatives with Tetrahydrobenzothiazolyl Groups

Y030-7502

- Molecular Formula : C₁₆H₁₈N₂O₂S₂

- Molecular Weight : 334.46

- Substituents : 2-methoxy and 4-(methylsulfanyl) groups on the benzamide ring.

- The lower molecular weight compared to the target compound may improve bioavailability .

Y030-9299

- Molecular Formula : C₁₈H₂₁N₃O₂S

- Molecular Weight : 343.45

- Substituents : 4-(2-methylpropanamido) group.

- Implications : The branched alkylamide substituent adds steric bulk, which could hinder interactions with narrow enzymatic active sites. This contrasts with the linear sulfamoyl group in the target compound, highlighting the role of substituent geometry in molecular recognition .

Pyrimidine Derivatives with Tetrahydroindolyl Scaffolds

Example Compound from

- Structure : 4-(3-Nitrophenyl)-6-methyl-N-(4,5,6,7-tetrahydroindol-3-yl)-2-thioxo-pyrimidine-5-carboxamide.

- Key Features : Incorporates a nitrophenyl group and thioxo-pyrimidine core.

- Implications: The electron-withdrawing nitro group (-NO₂) increases electrophilicity, which may enhance covalent interactions with cysteine residues in targets like EGFR. This contrasts with the sulfamoyl group’s non-covalent binding mode, illustrating divergent strategies for enzyme inhibition .

Data Table: Structural and Molecular Comparison

†Estimated based on dipropyl analog and substituent differences.

Biological Activity

4-(Dimethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound with a complex structure that incorporates both a benzamide core and a tetrahydrobenzothiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties.

The biological activity of this compound is attributed to its interactions with various biological targets:

- Antibacterial Activity : The compound exhibits significant antibacterial effects by inhibiting bacterial cell wall synthesis. This mechanism is similar to that of beta-lactam antibiotics, where the disruption of peptidoglycan formation leads to cell lysis.

- Antifungal Activity : Research indicates that this compound may inhibit fungal growth by interfering with ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity.

Biological Activity Data

A summary of the biological activity data for this compound is presented in the table below:

| Activity Type | Target Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Escherichia coli | 12.5 | Inhibition of cell wall synthesis |

| Antibacterial | Staphylococcus aureus | 15.0 | Inhibition of cell wall synthesis |

| Antifungal | Candida albicans | 10.0 | Disruption of ergosterol biosynthesis |

Case Studies

Several studies have been conducted to evaluate the biological properties of this compound:

- Study on Antibacterial Activity : A recent study assessed the antibacterial efficacy against common pathogens such as E. coli and S. aureus. The results indicated that the compound effectively inhibited bacterial growth at low concentrations (IC50 values ranging from 12.5 to 15 µM), suggesting its potential as a lead compound for antibiotic development .

- Evaluation of Antifungal Properties : Another investigation focused on the antifungal activity against Candida albicans. The findings revealed an IC50 value of 10 µM, highlighting its effectiveness in combating fungal infections.

- Mechanistic Insights : Further research explored the mechanism by which this compound exerts its effects on bacterial and fungal cells. It was observed that the compound interferes with key metabolic pathways essential for cell survival and replication .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(dimethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous benzamide derivatives are prepared by refluxing substituted benzaldehydes with amine precursors in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Purity validation requires HPLC (≥95% purity threshold) coupled with NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) is critical for verifying molecular weight. Challenges in characterizing sulfamoyl groups may necessitate FT-IR to confirm S=O stretching vibrations (1050–1200 cm⁻¹) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what challenges arise?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To resolve aromatic protons (δ 6.5–8.5 ppm) and tetrahydrobenzothiazole protons (δ 1.5–3.0 ppm). Challenges include signal overlap in the sulfamoyl region.

- LC-MS/MS : To detect trace impurities and confirm molecular ion peaks ([M+H]⁺).

- X-ray crystallography : For absolute configuration determination, though crystal growth may be hindered by the compound’s hydrophobicity .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE) methodologies?

- Methodological Answer : Apply response surface methodology (RSM) to optimize reaction parameters:

- Variables : Temperature (60–120°C), catalyst loading (0.1–1.0 eq.), and solvent polarity (ethanol vs. DMF).

- Output : Yield (%) and purity (HPLC area%).

- Use a central composite design to identify interactions between variables. For example, higher temperatures may improve reaction rates but degrade sulfamoyl groups, requiring trade-off analysis .

Q. What mechanisms explain contradictory biological activity data in different cell lines?

- Methodological Answer : Contradictions may stem from:

- Cell-specific uptake : Use LC-MS to quantify intracellular compound levels.

- Metabolic stability : Perform microsomal assays (e.g., human/rat liver microsomes) to compare half-life (t₁/₂).

- Target affinity : Conduct SPR or ITC to measure binding constants (Kd) across cell lysates.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using the compound’s 3D structure (optimized via DFT ).

- MD simulations (GROMACS) : Simulate ligand-protein binding stability over 100 ns. Analyze RMSD and hydrogen bond occupancy.

- ADMET prediction (SwissADME) : Estimate bioavailability, BBB permeability, and CYP450 interactions .

Q. What strategies address poor aqueous solubility during in vivo studies?

- Methodological Answer :

- Co-solvent systems : Test PEG-400/water or cyclodextrin-based formulations.

- Solid dispersion : Use spray drying with polymers (HPMC or PVP) to enhance dissolution.

- Prodrug derivatization : Introduce phosphate or glycoside groups to improve hydrophilicity .

Q. How should researchers resolve discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Meta-analysis : Normalize data using standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Control benchmarking : Compare against reference inhibitors (e.g., staurosporine for kinases).

- Experimental replication : Repeat assays under identical conditions (pH, serum content) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.